3-(3-Methylcyclohexyl)propanoic acid

Description

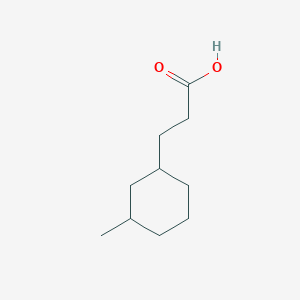

3-(3-Methylcyclohexyl)propanoic acid is a cyclohexane-substituted propanoic acid derivative characterized by a methyl group at the 3-position of the cyclohexyl ring.

Properties

CAS No. |

67451-77-8 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3-(3-methylcyclohexyl)propanoic acid |

InChI |

InChI=1S/C10H18O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) |

InChI Key |

XEUUTAGUTIEOGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)CCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Chlorinated Phenylpropanoic Acid Derivatives

- Example: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid () Key Differences: Chlorine atoms at the 3,5-positions and a hydroxyl group at the 4-position. Impact: The electron-withdrawing chlorine substituents enhance antimicrobial activity against Escherichia coli and Staphylococcus aureus by improving interactions with microbial enzymes or membranes .

Heterocyclic and Aromatic Derivatives

- Example: 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid () Key Differences: A fused quinoline ring system with a ketone group. Impact: Exhibits strong antimicrobial activity, possibly through Mg²⁺ chelation or DNA intercalation, akin to fluoroquinolones . Comparison: The quinoline moiety enables π-π stacking and metal coordination, mechanisms absent in the methylcyclohexyl derivative.

Hydroxylated and Methoxylated Derivatives

- Example: 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid () Key Differences: Hydroxyl and methoxy groups on the phenyl ring.

Physicochemical Properties

Lipophilicity and Solubility

- Methylcyclohexyl Derivative: The 3-methylcyclohexyl group increases logP (lipophilicity) compared to hydroxylated analogs (e.g., 3-(3-hydroxyphenyl)propanoic acid, logP ~1.5; ), enhancing membrane permeability but reducing water solubility .

- Chlorinated Derivatives: Higher polarity due to chlorine atoms (e.g., 3-(3,5-dichlorophenyl)propanoic acid) balances lipophilicity and solubility for antimicrobial efficacy .

Molecular Weight and Stability

- Example: 2-(3-Hydroxycyclohexyl)-2-methylpropanoic acid () has a molecular weight of 186.25 g/mol, similar to the methylcyclohexyl derivative.

Antimicrobial Potential

- The methyl group’s lipophilicity may enhance penetration into bacterial membranes.

- Comparison: Chlorinated derivatives () and quinoline-containing analogs () show superior activity due to targeted interactions (e.g., enzyme inhibition, DNA binding) .

Pharmacokinetic Considerations

- Bioavailability : The methylcyclohexyl group’s high logP may improve absorption but necessitate formulation adjustments to mitigate solubility limitations.

Q & A

Basic Research Questions

Q. How is the molecular structure of 3-(3-Methylcyclohexyl)propanoic acid determined in academic research?

- Methodological Answer: Structural elucidation typically employs a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. For crystallographic confirmation, X-ray diffraction (XRD) is used, as demonstrated in analogous compounds like (Z)-Methyl 3-(2,4-dichlorophenyl)propanoic acid . InChI and SMILES notations (e.g., InChI=1S/C10H18O3/...) provide standardized structural representations for database integration .

Q. What are the recommended procedures for preparing stock solutions of this compound in biological assays?

- Methodological Answer: Dissolve the compound in organic solvents like ethanol or DMSO (1–2 mg/mL), followed by dilution in aqueous buffers (e.g., PBS, pH 7.2). Ensure residual solvent concentrations are <1% to avoid cytotoxicity. For solubility challenges, sonication or gentle heating (≤40°C) may aid dissolution. Stability testing via HPLC is recommended for long-term storage .

Q. What analytical techniques are used to confirm the purity of synthesized this compound?

- Methodological Answer: Purity is assessed using Reverse-Phase HPLC with UV detection (λ = 210–254 nm) and a C18 column. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies volatile impurities, while Thin-Layer Chromatography (TLC) provides rapid qualitative checks. Melting point analysis (e.g., 85–89°C for analogous compounds) serves as a preliminary purity indicator .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer: Multi-step syntheses often involve cyclohexane ring functionalization followed by propanoic acid coupling. Key strategies include:

- Catalytic hydrogenation: Use Pd/C or Raney Ni under H₂ pressure to reduce unsaturated intermediates.

- Protecting groups: Temporarily mask hydroxyl or carboxyl groups during reactions (e.g., tert-butyldimethylsilyl ethers).

- Microwave-assisted synthesis: Reduces reaction time (e.g., from 24h to 2h) for steps like ester hydrolysis .

- Troubleshooting: Monitor intermediates via LC-MS to identify side reactions (e.g., over-oxidation).

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer: Discrepancies often arise from assay variability. Standardized protocols include:

- Dose-response curves: Test concentrations from 1 nM to 100 µM to establish EC₅₀/IC₅₀ values.

- Cell-line validation: Use authenticated lines (e.g., RAW 264.7 for osteoclast studies) with viability controls (MTT assay).

- Mechanistic studies: Employ siRNA knockdown or CRISPR to confirm target specificity, as seen in amyloid-β aggregation inhibition studies .

Q. How do researchers investigate the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer:

- In vitro models: Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. CYP450 isoform inhibitors (e.g., ketoconazole for CYP3A4) identify major metabolic pathways.

- In vivo tracking: Administer radiolabeled (¹⁴C) compound and measure plasma/tissue distribution using scintillation counting. Bile-duct cannulated models assess enterohepatic recirculation .

Data Interpretation and Experimental Design

Q. What statistical approaches are used to validate structure-activity relationships (SAR) for this compound analogs?

- Methodological Answer:

- QSAR modeling: Use software like MOE or Schrödinger to correlate electronic (HOMO/LUMO) and steric parameters (LogP, polar surface area) with bioactivity.

- Cluster analysis: Group analogs by substituent position (e.g., meta-methyl vs. para-methyl) to identify pharmacophoric motifs. Validation via leave-one-out cross-checks minimizes overfitting .

Q. How are computational methods integrated into the study of this compound’s mechanism of action?

- Methodological Answer:

- Molecular docking: Simulate binding to target proteins (e.g., COX-2, RANKL) using AutoDock Vina. Compare docking scores with experimental IC₅₀ values.

- MD simulations: Run 100-ns trajectories in GROMACS to assess ligand-protein stability. Solvent-accessible surface area (SASA) calculations predict binding entropy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.